molecular formula C5H2Cl3NO2S B1395983 2,5-Dichloropyridine-3-sulfonyl chloride CAS No. 1208081-36-0

2,5-Dichloropyridine-3-sulfonyl chloride

Cat. No.: B1395983
CAS No.: 1208081-36-0
M. Wt: 246.5 g/mol
InChI Key: WVMVRXXYNPDVBK-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various chemical reactions and its utility as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropyridine-3-sulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method involves the reaction of 2,5-dichloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and distillation is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include arylboronic acids and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling with an arylboronic acid would produce a biaryl compound .

Scientific Research Applications

2,5-Dichloropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form biaryl products .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloropyridine-5-sulfonyl chloride
  • 2,5-Dichlorothiophene-3-sulfonyl chloride
  • 2,5-Dichloropyridine

Uniqueness

2,5-Dichloropyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo both nucleophilic substitution and coupling reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMVRXXYNPDVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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